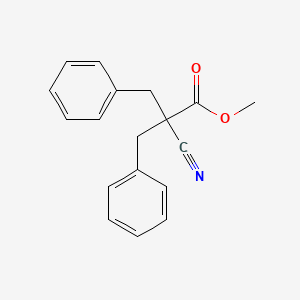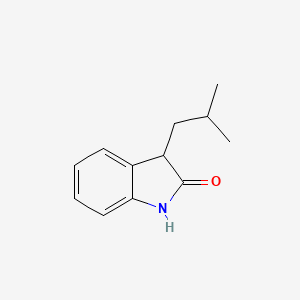
3-Isobutil-2-oxindol
Descripción general
Descripción
3-Isobutyl-2-oxindole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isobutyl-2-oxindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutyl-2-oxindole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores del VIH-1
Los derivados de 3-oxindol, incluido el 3-Isobutil-2-oxindol, se han identificado como inhibidores de moléculas pequeñas que se dirigen a la transcripción viral mediada por Tat en el VIH-1 . Se ha demostrado que el andamiaje de 3-oxindol inhibe la infección por el VIH-1 . Este descubrimiento abre una nueva vía para el desarrollo de agentes anti-VIH-1 .
Agentes anticancerígenos
Los derivados de oxindol, incluido el this compound, se han encontrado que tienen propiedades anticancerígenas . El patrón de sustituyentes en la posición C-3 del oxindol afecta en gran medida sus actividades biológicas, incluida la actividad anticancerígena .
Agentes antidiabéticos
El this compound y otros derivados de oxindol se han encontrado que tienen propiedades antidiabéticas . Los estudios de relación estructura-actividad han encontrado que el patrón de sustituyentes en la posición C-3 del oxindol afecta en gran medida estas actividades biológicas .
Agentes antibacterianos
Los derivados de oxindol, incluido el this compound, se han encontrado que tienen propiedades antibacterianas . El patrón de sustituyentes en la posición C-3 del oxindol afecta en gran medida estas actividades biológicas .
Agentes antioxidantes
El this compound y otros derivados de oxindol se han encontrado que tienen propiedades antioxidantes . El patrón de sustituyentes en la posición C-3 del oxindol afecta en gran medida estas actividades biológicas .
Agentes inhibidores de quinasas
Los derivados de oxindol, incluido el this compound, se han encontrado que tienen propiedades inhibidoras de quinasas . El patrón de sustituyentes en la posición C-3 del oxindol afecta en gran medida estas actividades biológicas .
Mecanismo De Acción
Target of Action
3-Isobutyl-2-oxindole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 3-Isobutyl-2-oxindole may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Isobutyl-2-oxindole may interact with its targets to induce a range of biological effects.
Biochemical Pathways
For instance, indole can be produced from tryptophan by tryptophanase in many bacterial species . Furthermore, various bacterial strains have obtained the ability to transform and degrade indole . These findings suggest that 3-Isobutyl-2-oxindole may also be involved in similar biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 3-Isobutyl-2-oxindole may exert a range of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
3-Isobutyl-2-oxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
3-Isobutyl-2-oxindole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the JAK/STAT3 signaling pathway, which is crucial for cell survival and apoptosis . Additionally, 3-Isobutyl-2-oxindole can alter gene expression profiles, leading to changes in cellular functions such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of 3-Isobutyl-2-oxindole involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on various biochemical pathways. Additionally, 3-Isobutyl-2-oxindole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isobutyl-2-oxindole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Isobutyl-2-oxindole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 3-Isobutyl-2-oxindole in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Isobutyl-2-oxindole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
3-Isobutyl-2-oxindole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can undergo glucosylation by enzymes such as UGT74D1, which converts it into more water-soluble forms for excretion . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of 3-Isobutyl-2-oxindole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux carriers, such as PIN efflux carriers, which regulate its intracellular concentration . Additionally, binding proteins can facilitate its distribution to specific tissues, influencing its localization and accumulation within the body.
Subcellular Localization
3-Isobutyl-2-oxindole exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with various biomolecules to exert its biological effects.
Propiedades
IUPAC Name |
3-(2-methylpropyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8(2)7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,8,10H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMEXRCASTLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378127 | |
| Record name | 3-Isobutyl-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251550-17-1 | |
| Record name | 3-Isobutyl-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


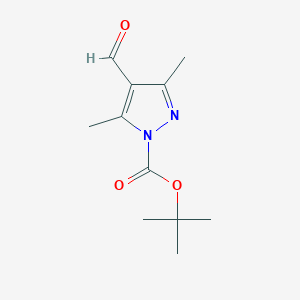
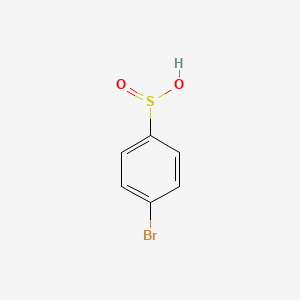



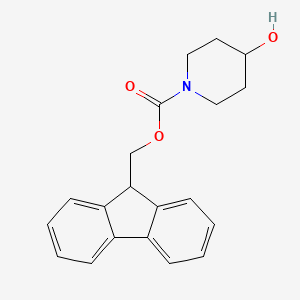
![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B1596862.png)
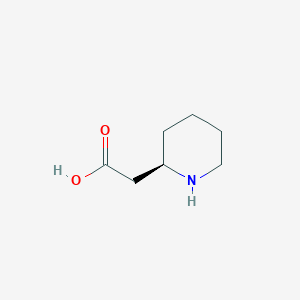
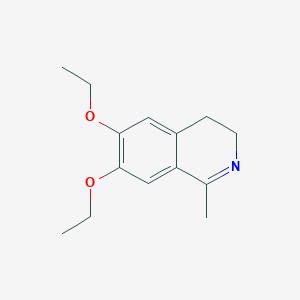
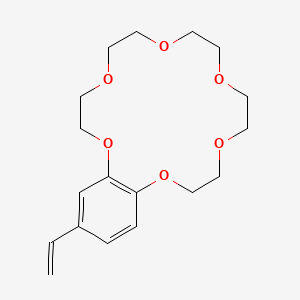
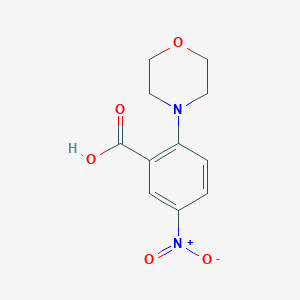
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)
